2-Amino-1-((S)-3-(benzyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one
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Overview
Description
2-Amino-1-((S)-3-(benzyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one is a complex organic compound with a unique structure that includes an amino group, a pyrrolidine ring, and a benzyl(methyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-((S)-3-(benzyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl(methyl)amino Group: This step involves the reaction of the pyrrolidine ring with benzylamine and methylamine under controlled conditions.
Attachment of the Amino Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-((S)-3-(benzyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Amino-1-((S)-3-(benzyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-1-((S)-3-(benzyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-((S)-2-(benzyl(methyl)amino)pyrrolidin-1-yl)-ethanone
- 2-Amino-1-((S)-2-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-ethanone
Uniqueness
2-Amino-1-((S)-3-(benzyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one is unique due to its specific structural features, such as the presence of a methyl group at the 3-position of the butan-1-one backbone. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H27N3O |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-amino-1-[3-[benzyl(methyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)20-10-9-15(12-20)19(3)11-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,18H2,1-3H3 |
InChI Key |
QIADQKRZMNJGAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)N(C)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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